molecular formula C11H11FN4O B2362997 2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 1962613-93-9

2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide

Cat. No. B2362997
CAS RN: 1962613-93-9
M. Wt: 234.234
InChI Key: YOKKFMSYLHLFJK-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide is a chemical compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives, including 2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide, can be achieved through various methods . One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole, a key component of 2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and depend on the specific compound and conditions . Fluoropyridines, for instance, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

properties

IUPAC Name

2-fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-16-6-5-13-9(16)7-15-11(17)8-3-2-4-14-10(8)12/h2-6H,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKKFMSYLHLFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC(=O)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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